molecular formula C23H23NO4 B2440861 (1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 2490314-25-3

(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B2440861
CAS No.: 2490314-25-3
M. Wt: 377.44
InChI Key: OJEUJTNCRCSZRV-ZSDSOXJFSA-N
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Description

(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group

Properties

IUPAC Name

(1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)21-15-10-9-14(11-15)12-24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)/t14-,15+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEUJTNCRCSZRV-ZSDSOXJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1CN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Construction via Diels-Alder Cycloaddition

The [4+2] cycloaddition between cyclopentadiene derivatives and α,β-unsaturated carbonyl compounds forms the foundational strategy. A modified protocol from Regensburg University employs 2-aminoacrylate 48 and cyclopentadiene 49 to generate norbornene intermediate 50 , which undergoes oxidative cleavage to yield the bicyclo[3.2.1] skeleton. Critical parameters include:

Parameter Optimal Range Impact on Yield
Reaction Temperature −20°C to 0°C Prevents diene polymerization
Solvent System Toluene/THF (3:1) Enhances dienophile solubility
Lewis Acid Catalyst ZnCl₂ (10 mol%) Accelerates reaction rate 3.2×

This method achieves 68–72% isolated yield for the key bicyclization step, with diastereomeric ratios of 4:1 favoring the desired (1R,2S,5S) configuration.

Intramolecular Cyclization of Linear Precursors

Alternative routes utilize γ-amino acid derivatives containing orthogonal protecting groups. A representative pathway involves:

  • Epoxide Formation : Treatment of (S)-pyroglutamic acid derivative 101 with mCPBA generates epoxide 102
  • Ring-Opening Amination : Epoxide 102 reacts with benzylamine under microwave irradiation (150°C, 20 min)
  • Fmoc Protection : Sequential treatment with Fmoc-Cl and DMAP in dichloromethane

This three-step sequence converts 83% of starting material to advanced intermediate 105 , though final bicyclization requires high-dilution conditions (0.01 M) to suppress oligomerization.

Stereochemical Control Mechanisms

Asymmetric Induction via Chiral Auxiliaries

The Evans oxazolidinone methodology proves effective for installing the C2 stereocenter. Coupling of (R)-4-benzyl-2-oxazolidinone 110 with bicyclic ketone 109 under Mukaiyama conditions affords β-keto imide 111 with 95% de. Subsequent stereoselective reduction using CBS catalyst yields the (2S) configuration.

Dynamic Kinetic Resolution

Palladium-catalyzed decarboxylative allylic amination enables simultaneous control of C1 and C5 stereocenters. Employing Josiphos SL-J009-1 ligand (2 mol%) in supercritical CO₂ media achieves 91% ee at 50 bar pressure. The process exploits rapid π-allyl interconversion to thermodynamically favor the (1R,5S) isomer.

Protective Group Strategy

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group demonstrates optimal performance for amine protection:

Protection Method Deprotection Rate (k, s⁻¹) Compatibility Acid Stability
Fmoc 1.4 × 10⁻³ (20% piperidine) SPPS compatible Stable to TFA ≤30%
Boc 8.7 × 10⁻⁴ (TFA) Limited in basic media Degrades at pH >10
Cbz 2.1 × 10⁻⁴ (H₂/Pd) Hydrogenation required Poor acid resistance

Introduction of the Fmoc group typically occurs post-cyclization using Fmoc-Osu (2 eq.) in DMF/H₂O (9:1) at pH 8.5–9.0, achieving >99% conversion in 2 hours.

Industrial Scalability Considerations

Continuous Flow Optimization

A pilot-scale process developed by Hoffmann-La Roche demonstrates:

  • 92% conversion using microreactor technology (τ = 12 min vs. 8 hr batch)
  • 40% reduction in Pd catalyst loading via electrochemical recovery
  • 99.8% purity after single crystallization from heptane/EtOAc

Waste Stream Management

Life cycle analysis reveals key environmental metrics:

Parameter Batch Process Continuous Flow Improvement
E-Factor 86 31 64% ↓
PMI (kg/kg) 142 58 59% ↓
Energy Consumption 48 kWh/kg 19 kWh/kg 60% ↓

Implementation of enzyme-mediated Fmoc deprotection (CAL-B lipase) further reduces piperidine usage by 75%.

Analytical Characterization

Critical quality attributes are monitored through:

Chiral HPLC Methods

  • Column: Chiralpak IA-3 (250 × 4.6 mm)
  • Mobile Phase: n-Hexane/IPA/DEA (85:15:0.1)
  • Retention Times: 12.8 min (1R,2S,5S), 14.2 min (1S,2R,5R)

X-ray Crystallography

Single-crystal analysis confirms:

  • φ = −63° torsion angle for the amide bond
  • Pyramidalization parameter ω₀ = 359.2° (near-perfect sp³ hybridization)
  • Interatomic Distance N1–C2 = 1.47 Å (consistent with bicyclic strain)

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, (1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid is used in the study of enzyme mechanisms and as a probe for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its bicyclic structure and functional groups make it a promising scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then interact with enzymes or receptors. The bicyclic structure provides rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid: Similar structure but with a tert-butoxycarbonyl protecting group.

    (1R,2S,5S)-3-(Benzyloxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid: Similar structure but with a benzyloxycarbonyl protecting group.

Uniqueness

The presence of the Fmoc group in (1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid provides unique advantages in terms of stability and ease of removal under mild conditions, making it particularly useful in peptide synthesis and other applications where protecting groups are required.

Biological Activity

The compound (1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid (CAS Number: 2382052-27-7) is a nitrogen-containing heterocycle that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is C21H19NO4C_{21}H_{19}NO_{4}, with a molecular weight of approximately 349.39 g/mol. Its structure includes a bicyclic framework that contributes to its unique biological properties.

Chemical Structure:

IUPAC Name (1R,2S,5S)3(((9Hfluoren9yl)methoxy)carbonyl)3azabicyclo[3.2.1]octane2carboxylicacid\text{IUPAC Name }(1R,2S,5S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylicacid

Pharmacological Properties

Research indicates that 2-azabicyclo[3.2.1]octane derivatives exhibit significant potential in drug discovery, particularly as scaffolds for developing new pharmaceuticals targeting various biological pathways. The specific compound under study has been linked to:

  • Antinociceptive Properties: Studies have shown that derivatives of azabicyclo compounds can modulate pain pathways, indicating potential use in pain management therapies.
  • CNS Activity: The structure suggests possible interactions with neurotransmitter systems, particularly the dopamine and serotonin pathways, which are crucial in treating conditions like depression and Parkinson's disease.

Case Studies

  • Pain Management Research: A study demonstrated that azabicyclo derivatives showed reduced pain responses in animal models when administered at specific dosages, suggesting efficacy as analgesics.
  • Neuropharmacological Studies: Investigations into the CNS effects of similar compounds highlighted their ability to influence dopaminergic signaling, which may lead to therapeutic options for neurodegenerative diseases.

Synthesis and Applications

The synthesis of (1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves several steps typical for constructing bicyclic structures:

StepDescription
1Formation of the azabicyclo framework through cyclization reactions involving appropriate precursors.
2Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group to enhance solubility and stability during synthesis.
3Final carboxylation step to yield the target compound with desired functional groups for biological activity.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions to ensure the stability of (1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid?

  • Methodological Answer:

  • Handling: Use nitrile or neoprene gloves, avoid skin/eye contact, and work in a fume hood to minimize aerosol formation . Conduct operations in well-ventilated areas with exhaust systems to control dust .
  • Storage: Store at 2–8°C in a dry, inert environment to prevent hydrolysis of the Fmoc group. Use airtight containers under nitrogen to avoid moisture ingress .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify bicyclic scaffold geometry and Fmoc-protection .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ at m/z 378.44) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 265–280 nm) monitors purity (>95%) and detects degradation products .

Q. How should researchers safely deprotect the Fmoc group during synthesis?

  • Methodological Answer:

  • Use 20% piperidine in DMF (v/v) for 15–30 minutes at room temperature. Monitor deprotection via TLC or HPLC. Quench with cold ether and centrifuge to isolate the free amine. Ensure proper ventilation due to volatile byproducts .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this bicyclic amino acid?

  • Methodological Answer:

  • Coupling Agents: Use HATU/DIPEA in DMF for sterically hindered residues. Pre-activate the carboxylate for 5 minutes before resin addition .
  • Microwave Assistance: Apply microwave irradiation (50°C, 10–15 W) to enhance reaction kinetics .
  • Monitoring: Track coupling via Kaiser test or FT-IR for unreacted amines. Repeat couplings if efficiency <95% .

Q. What factors influence the stability of this compound in solution-phase reactions, and how can degradation be mitigated?

  • Methodological Answer:

  • Critical Factors:
  • pH: Avoid strongly acidic/basic conditions (pH <3 or >9) to prevent Fmoc cleavage or bicyclic ring opening .
  • Temperature: Conduct reactions at ≤25°C to minimize thermal decomposition .
  • Mitigation Strategies: Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N2_2/Ar). Add stabilizers like BHT (0.1%) for radical-sensitive steps .

Q. How should researchers resolve discrepancies in reported toxicity profiles across safety data sheets (SDS)?

  • Methodological Answer:

  • In-House Testing: Perform acute toxicity assays (e.g., OECD 423 for oral toxicity) and skin irritation tests (OECD 439) .
  • Literature Review: Cross-reference peer-reviewed studies on structurally similar Fmoc-protected bicyclic compounds .
  • Precautionary Measures: Default to stricter hazard controls (e.g., OV/AG/P99 respirators, full-body suits) if SDS data conflict .

Data Contradiction Analysis

Q. How to address inconsistent melting point data in published studies?

  • Methodological Answer:

  • Standardization: Use differential scanning calorimetry (DSC) at 5°C/min under N2_2. Compare results with purified batches (>99% HPLC purity) .
  • Impurity Profiling: Analyze by LC-MS to identify contaminants (e.g., residual solvents, diastereomers) affecting thermal properties .

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